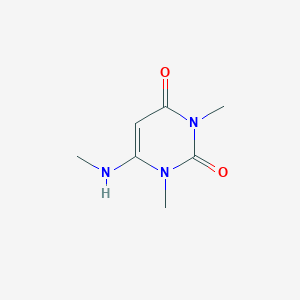
2-(2-carboxyethyl)aziridine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-carboxyethyl)aziridine-2-carboxylic Acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as CAA, and it is a cyclic amino acid that contains an aziridine ring. CAA has been found to have a wide range of applications in various fields, including biomedical research, drug discovery, and materials science.
作用機序
The mechanism of action of CAA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules. CAA has been found to inhibit the activity of pyridoxal phosphate-dependent enzymes, which are involved in the biosynthesis of amino acids, neurotransmitters, and other important molecules.
Biochemical and Physiological Effects:
CAA has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, CAA has been found to have antioxidant properties, making it a potential target for the treatment of oxidative stress-related diseases. CAA has also been found to have a neuroprotective effect, making it a potential target for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using CAA in lab experiments is its stability. CAA is a stable compound that can be easily synthesized and stored. Additionally, CAA has a unique structure that makes it a useful tool for studying the activity of enzymes involved in the biosynthesis of certain molecules.
One of the limitations of using CAA in lab experiments is its toxicity. CAA has been found to be toxic to certain cell types, making it difficult to use in certain experiments. Additionally, CAA has a short half-life, which can make it difficult to study its effects over a long period of time.
将来の方向性
There are several future directions for the study of CAA. One area of research is the development of CAA-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of CAA, which could lead to the development of new drugs that target the same pathways. Additionally, the use of CAA in materials science is an area of research that has the potential to lead to the development of new materials with unique properties.
合成法
The synthesis of CAA is a complex process that involves several steps. One of the most commonly used methods for synthesizing CAA is through the reaction of serine with glyoxal. This reaction produces a Schiff base intermediate, which is then cyclized to form CAA. Other methods for synthesizing CAA include the reaction of serine with glyoxylic acid or the reaction of glycine with glyoxal.
科学的研究の応用
CAA has been extensively studied in scientific research due to its unique properties. One of the most important applications of CAA is in the field of drug discovery. CAA has been found to have potential as a drug target for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, CAA has been found to have anti-inflammatory properties, making it a potential target for the treatment of inflammatory diseases.
特性
CAS番号 |
157643-41-9 |
|---|---|
製品名 |
2-(2-carboxyethyl)aziridine-2-carboxylic Acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
2-(2-carboxyethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-4(9)1-2-6(3-7-6)5(10)11/h7H,1-3H2,(H,8,9)(H,10,11) |
InChIキー |
FWZAXTATSWXGNX-UHFFFAOYSA-N |
SMILES |
C1C(N1)(CCC(=O)O)C(=O)O |
正規SMILES |
C1C(N1)(CCC(=O)O)C(=O)O |
同義語 |
2-Aziridinepropanoicacid,2-carboxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



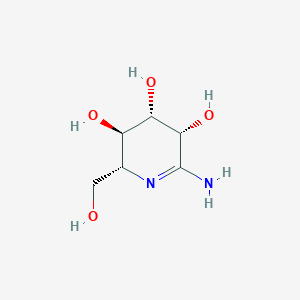
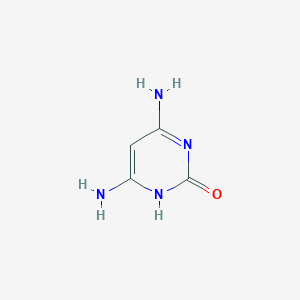


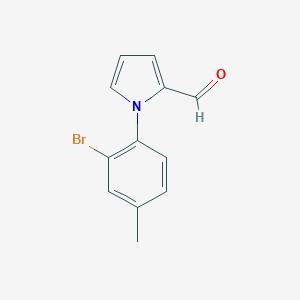
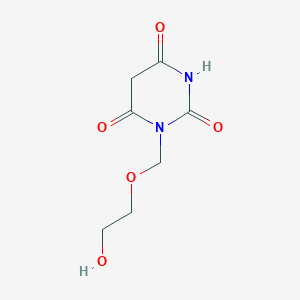
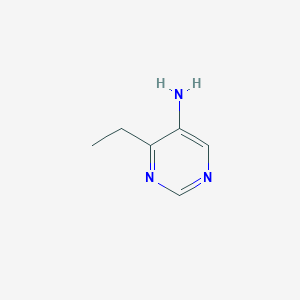
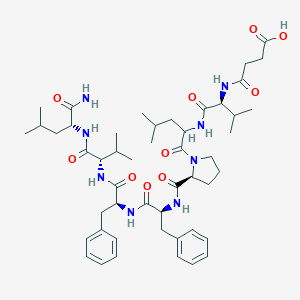
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
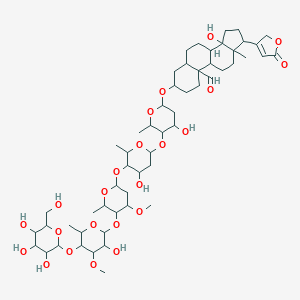
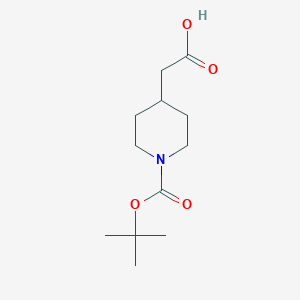
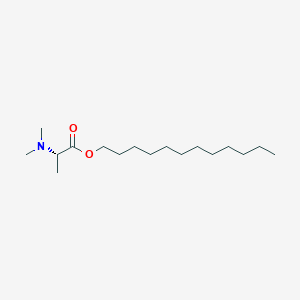
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
